A Technical Guide to Boc-NH-PEG2-C2-NH2: A Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)
A Technical Guide to Boc-NH-PEG2-C2-NH2: A Versatile Linker for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-NH-PEG2-C2-NH2, a bifunctional polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the physicochemical properties, synthesis, and applications of Boc-NH-PEG2-C2-NH2, with a focus on its role in PROTAC development. Detailed experimental protocols for its use in bioconjugation and a summary of its key quantitative data are provided to support researchers in this field.
Introduction
Boc-NH-PEG2-C2-NH2 is a heterobifunctional linker molecule featuring a Boc-protected amine and a free primary amine, separated by a two-unit polyethylene glycol (PEG) chain and an ethylenediamine spacer. This structure imparts desirable characteristics for its application in medicinal chemistry, particularly in the construction of PROTACs. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The terminal primary amine allows for covalent attachment to a ligand for a protein of interest (POI), while the Boc-protected amine can be deprotected to reveal a reactive site for conjugation to an E3 ubiquitin ligase ligand. This sequential conjugation capability is crucial for the controlled and efficient synthesis of heterobifunctional PROTAC molecules.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-NH-PEG2-C2-NH2 is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₄N₂O₄ | |
| Molecular Weight | 248.32 g/mol | |
| CAS Number | 153086-78-3 | |
| Appearance | Solid or oil | |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in aqueous media and organic solvents | [1] |
| Storage Conditions | Store at -20°C to 4°C, under nitrogen |
Role in PROTACs
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.
Boc-NH-PEG2-C2-NH2 serves as a versatile building block for constructing the linker component of PROTACs. Its bifunctional nature allows for the sequential and directional assembly of the PROTAC molecule. The workflow for PROTAC synthesis using this linker is depicted below.
Caption: PROTAC Synthesis Workflow using Boc-NH-PEG2-C2-NH2.
The mechanism of action of the resulting PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: General Mechanism of PROTAC-mediated Protein Degradation.
Experimental Protocols
The following sections provide representative protocols for the key chemical transformations involving Boc-NH-PEG2-C2-NH2 in the synthesis of PROTACs. These protocols are based on standard procedures for similar molecules and may require optimization for specific substrates.
Amide Bond Formation with a Carboxylic Acid-Containing Ligand
This protocol describes the coupling of the free primary amine of Boc-NH-PEG2-C2-NH2 to a carboxylic acid group on a POI or E3 ligase ligand using carbodiimide chemistry.
Materials:
-
Boc-NH-PEG2-C2-NH2
-
Carboxylic acid-containing ligand (e.g., POI-COOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution. If the ligand has an acidic salt form, DIPEA (2-3 eq) can be added to neutralize it.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.
-
In a separate vial, dissolve Boc-NH-PEG2-C2-NH2 (1.0-1.2 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of Boc-NH-PEG2-C2-NH2 to the activated ligand solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Boc-protected conjugate using an appropriate method, such as column chromatography or preparative HPLC.
Boc Deprotection
This protocol describes the removal of the Boc protecting group from the conjugated intermediate to expose the primary amine for the subsequent coupling reaction.
Materials:
-
Boc-protected conjugate from the previous step
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next coupling step after thorough drying. Alternatively, it can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup, followed by extraction with an organic solvent.
Conclusion
Boc-NH-PEG2-C2-NH2 is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonally protected amine functionalities, makes it an ideal linker for the synthesis of PROTACs. The experimental protocols and data presented in this guide are intended to facilitate its application in the development of novel protein degraders, ultimately contributing to the advancement of new therapeutic modalities.
